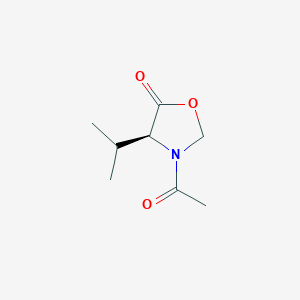
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is a chiral oxazolidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one typically involves the cyclization of appropriate amino alcohols with acylating agents. One common method includes the reaction of (S)-isopropylamine with ethyl chloroformate to form the intermediate, which is then cyclized to yield the oxazolidine ring. The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and functionalized oxazolidines, depending on the specific reagents and conditions used.
科学的研究の応用
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and neurological disorders.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(4R)-4-Isopropyl-3-acetyloxazolidine-5-one: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-Isopropyl-3-acetyloxazolidine: A non-chiral analog with similar structural features but lacking the chiral center.
3-Acetyloxazolidine-5-one: A simpler analog without the isopropyl group.
Uniqueness
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and chiral catalysis.
特性
CAS番号 |
125679-71-2 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 |
InChIキー |
QOSOTPZRTCWDOH-ZETCQYMHSA-N |
SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
異性体SMILES |
CC(C)[C@H]1C(=O)OCN1C(=O)C |
正規SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
同義語 |
5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















